molecular formula C20H21FN4O3S B2632741 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1021024-58-7

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2632741
CAS RN: 1021024-58-7
M. Wt: 416.47
InChI Key: DNRVYIVKOIRIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to inhibit certain enzymes and proteins that are responsible for the growth and proliferation of cancer cells.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including those with fluorine substitutions, has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, through the careful introduction of a fluorine atom, have shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This characteristic makes them significant for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the potential for the specified compound in similar pharmacological roles (Hashimoto et al., 2002).

Radiosensitizing Effects

Compounds structurally related to 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for their radiosensitizing effects on human lung cancer cells. By perturbing the cell cycle, these compounds have shown the ability to enhance the therapeutic outcomes of radiotherapy in cancer patients. Their capability to inhibit cell viability and arrest cells at the G2/M phase of the cell cycle suggests potential research applications in improving radiotherapy efficacy (Jung et al., 2019).

Antibacterial Activities

The synthesis and biological evaluation of derivatives of benzenesulfonamide, including those with complex heterocyclic structures, have been studied for their antibacterial activities. Such compounds have been synthesized and shown to exhibit significant antibacterial properties, hinting at the utility of similar compounds in developing new antibacterial agents (Parajapati & Goswami, 2016).

Antimicrobial and Antitumor Activity

Further studies on sulfonamide derivatives have demonstrated their effectiveness in antimicrobial and antitumor activities. These compounds, by varying the substituents on the benzenesulfonamide moiety, have been tailored to exhibit significant biological activities, including inhibition of tumor growth and microbial proliferation. This versatility highlights the potential research application of the specified compound in exploring new therapeutic avenues (Sławiński & Brzozowski, 2006).

Fluorophore Development for Zinc(II) Detection

Compounds with specific structural features, including those related to benzenesulfonamides, have been employed in the development of fluorophores for zinc(II) detection. Such applications are crucial for studying intracellular Zn2+ dynamics and offer a glimpse into the potential use of the specified compound in creating sensitive and selective probes for biological and chemical analyses (Kimber et al., 2001).

properties

IUPAC Name

2-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRVYIVKOIRIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.